molecular formula C27H27N3O4S2 B2905157 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683261-40-7

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2905157
CAS RN: 683261-40-7
M. Wt: 521.65
InChI Key: PDPGPQVPULUTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Several studies have focused on the design and synthesis of benzothiazole derivatives for potential anticancer applications. For instance, a series of substituted benzamides were synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021). This indicates the potential of benzothiazole derivatives in the development of new anticancer agents.

Antimicrobial Activity

Compounds with the benzothiazole moiety have been explored for their antimicrobial properties. A study synthesized 2-phenylamino-thiazole derivatives and evaluated their antimicrobial activity, revealing some molecules with potent activity against various pathogenic strains (Bikobo et al., 2017). This suggests a promising avenue for the development of new antimicrobial agents.

Supramolecular Gelators

Research into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has shown that certain compounds can form stable gels in specific solvents, driven by non-covalent interactions (Yadav & Ballabh, 2020). This property is significant for applications in drug delivery systems and materials science.

Synthesis Techniques

The exploration of synthesis techniques, such as microwave-assisted synthesis, has led to the efficient and rapid production of thiazole derivatives, highlighting the importance of these methods in facilitating the discovery of new compounds with potential biological applications (Saeed, 2009).

Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has uncovered their potential as selective class III agents, showing promising electrophysiological activity in cardiac models (Morgan et al., 1990). This research contributes to the development of treatments for cardiac arrhythmias.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-30(20-7-3-2-4-8-20)36(33,34)21-14-11-18(12-15-21)26(32)28-19-13-16-22(24(31)17-19)27-29-23-9-5-6-10-25(23)35-27/h5-6,9-17,20,31H,2-4,7-8H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGPQVPULUTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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